molecular formula C18H18N4O3S B2465056 ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate CAS No. 852376-09-1

ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B2465056
CAS No.: 852376-09-1
M. Wt: 370.43
InChI Key: DTMLFACGLCAGFE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-linked 3-oxobutanoate ester at position 4.

Properties

IUPAC Name

ethyl 4-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-17(24)10-14(23)11-26-16-9-8-15-19-20-18(22(15)21-16)13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMLFACGLCAGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting 4-methylphenylhydrazine with an appropriate nitrile compound under acidic conditions to form the triazole ring.

    Formation of the Pyridazine Ring: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring. This step often requires the use of a strong base and elevated temperatures.

    Introduction of the Sulfanyl Group: The resulting triazolopyridazine intermediate is then treated with a thiol reagent to introduce the sulfanyl group. This step is typically carried out under mild conditions to avoid decomposition of the intermediate.

    Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base to form the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, diethyl ether, and low temperatures.

    Substitution: Alkyl or aryl halides, sodium hydride, and aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl esters.

Scientific Research Applications

Ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific active sites.

    Industrial Applications: The compound is explored for its potential use as a catalyst in organic synthesis and as an additive in polymer production to enhance material properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The triazole and pyridazine rings allow the compound to bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The sulfanyl group also plays a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below, focusing on substituents, molecular weight, and functional group variations:

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 3-(4-Methylphenyl), 6-sulfanyl-3-oxobutanoate ester Not explicitly provided High lipophilicity (ester group); potential for enhanced bioavailability
2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (CAS 877634-23-6) 6-sulfanyl-acetamide 285.30 Lower lipophilicity (amide group); possible improved solubility
2-({3-Ethyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Sulfonyl)Acetic Acid (CAS 1352504-79-0) 6-sulfonyl-acetic acid 236.29 Sulfonyl group may enhance hydrogen bonding; acidity reduces cell permeability
N-[2-(5-Fluoro-1H-Indol-3-yl)Ethyl]-3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine (Compound 7) 3-methyl, 6-aminoethyl-indole 412.48 BRD4 bromodomain inhibition (IC₅₀ < 100 nM); indole moiety enhances target engagement
2-[[3-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine (CAS 1204296-37-6) 3-(4-methoxyphenyl), 6-oxy-ethanamine 285.30 Methoxy group improves electron density; ethanamine may increase solubility

Key Findings from Comparative Analysis

Ester vs. Sulfonyl derivatives (e.g., CAS 1352504-79-0) exhibit stronger hydrogen-bonding capacity, which could improve target binding but reduce bioavailability due to ionization at physiological pH .

Biological Activity Trends: Compounds with extended aromatic systems (e.g., indole in Compound 7) demonstrate enhanced inhibitory activity against BRD4 bromodomains, suggesting that the target compound’s 3-oxobutanoate ester may need optimization for similar efficacy .

Biological Activity

Ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with various electrophilic reagents. The method often includes the use of sulfur-containing compounds to introduce the sulfanyl group into the triazole structure. The detailed synthetic pathway remains crucial for understanding its biological activity and potential modifications for enhanced efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has shown promising results against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

This table summarizes the antimicrobial activity observed in preliminary assays.

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Study on Antitubercular Activity

A notable study evaluated a series of triazole derivatives for their antitubercular activity. Although this compound was not the primary focus, its structural relatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for several derivatives .

Cytotoxicity Assessments

Cytotoxicity tests performed on human embryonic kidney (HEK-293) cells revealed that this compound exhibits low toxicity at therapeutic concentrations. This is crucial for its development as a potential therapeutic agent.

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